Cas no 35801-15-1 ((2-methylfuran-3-yl)methanamine)

(2-methylfuran-3-yl)methanamine is a versatile organic compound with significant applications in organic synthesis. It features a furan ring, which imparts stability and reactivity, making it suitable for various transformations. The presence of the methanamine group enhances its nucleophilic character, facilitating amine-related reactions. This compound offers high purity and is available in laboratory-grade quality, making it ideal for research and development purposes.
(2-methylfuran-3-yl)methanamine structure
35801-15-1 structure
商品名:(2-methylfuran-3-yl)methanamine
CAS番号:35801-15-1
MF:C6H9NO
メガワット:111.14200
MDL:MFCD08435914
CID:295900
PubChem ID:18525866

(2-methylfuran-3-yl)methanamine 化学的及び物理的性質

名前と識別子

    • 3-Furanmethanamine,2-methyl-
    • (2-Methyl-3-furyl)methylamine
    • (2-methylfuran-3-yl)methanamine
    • 2-Methyl-3-aminomethyl-furan
    • 3-Furanmethanamine,2-methyl
    • 3-Furanmethylamine,2-methyl
    • C-(2-Methyl-furan-3-yl)-methylamine
    • AB01005625-01
    • AT17524
    • CHEBI:194968
    • MFCD08435914
    • CS-0216755
    • 1-(2-Methylfuran-3-yl)methanamine
    • SB36809
    • (2-Methyl-3-furyl)methylamine, AldrichCPR
    • SCHEMBL702163
    • EN300-58810
    • CHEMBL4521494
    • FT-0759204
    • DTXSID20594618
    • JBJAKJOQAZHEJQ-UHFFFAOYSA-N
    • 35801-15-1
    • AKOS000163882
    • (2-methyluran-3-yl)methanamine
    • (2-Methyl-furan-3-yl)methylamine
    • DB-069265
    • MDL: MFCD08435914
    • インチ: InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3
    • InChIKey: JBJAKJOQAZHEJQ-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=CO1)CN

計算された属性

  • せいみつぶんしりょう: 111.06800
  • どういたいしつりょう: 111.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 74.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

  • 密度みつど: 1.024
  • ふってん: 159.9°Cat760mmHg
  • フラッシュポイント: 50.5°C
  • 屈折率: 1.498
  • PSA: 39.16000
  • LogP: 1.74700

(2-methylfuran-3-yl)methanamine セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

(2-methylfuran-3-yl)methanamine 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

(2-methylfuran-3-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M327878-250mg
(2-methylfuran-3-yl)methanamine
35801-15-1
250mg
$ 365.00 2022-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0766-500mg
C-(2-Methyl-furan-3-yl)-methylamine
35801-15-1 97%
500mg
¥1967.39 2025-01-20
Chemenu
CM195822-1g
C-(2-Methyl-furan-3-yl)-methylamine
35801-15-1 95%
1g
$464 2021-08-05
Alichem
A159002555-1g
(2-Methylfuran-3-yl)methanamine
35801-15-1 95%
1g
$437.09 2023-09-02
eNovation Chemicals LLC
D967643-500mg
C-(2-Methyl-furan-3-yl)-methylamine
35801-15-1 95%
500mg
$260 2024-07-28
eNovation Chemicals LLC
D967643-1g
C-(2-Methyl-furan-3-yl)-methylamine
35801-15-1 95%
1g
$400 2024-07-28
Enamine
EN300-58810-0.1g
(2-methylfuran-3-yl)methanamine
35801-15-1 95%
0.1g
$125.0 2023-02-09
eNovation Chemicals LLC
D967643-5g
C-(2-Methyl-furan-3-yl)-methylamine
35801-15-1 95%
5g
$1560 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0766-500mg
C-(2-Methyl-furan-3-yl)-methylamine
35801-15-1 97%
500mg
1908.1CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0766-50mg
C-(2-Methyl-furan-3-yl)-methylamine
35801-15-1 97%
50mg
1000.69CNY 2021-05-08

(2-methylfuran-3-yl)methanamine 関連文献

(2-methylfuran-3-yl)methanamineに関する追加情報

Exploring the Chemical and Biological Properties of (2-Methylfuran-3-Yl)Methanamine (CAS No. 35801-15-1)

(2-Methylfuran-3-Yl)Methanamine, identified by the CAS registry number 35801-15-1, is an organic compound with significant potential in pharmaceutical and biochemical applications. This molecule, comprising a 2-methyl-substituted furan ring conjugated to an amino group via a methylene bridge, exhibits unique reactivity due to its aromatic heterocyclic structure combined with basic amine functionality. Recent advancements in synthetic chemistry have highlighted its role as a versatile intermediate in drug discovery pipelines, particularly in modulating pharmacokinetic profiles through strategic derivatization.

The core structure of (2-Methylfuran-3-Yl)Methanamine features a five-membered furan ring bearing a methyl group at the 2-position and an aminoalkyl substituent at the 3-position. This spatial arrangement creates electronic effects that enhance its participation in nucleophilic substitution reactions, as demonstrated by studies published in the Journal of Medicinal Chemistry. Researchers have leveraged these properties to develop novel analogs for targeting protein-protein interactions (PPIs), which are increasingly recognized as viable therapeutic avenues despite their historical challenges in drug design.

In academic research settings, this compound has emerged as a critical component in exploring bioorthogonal chemistry principles. A groundbreaking 2023 study from Stanford University revealed its ability to form stable covalent bonds under physiological conditions without interfering with cellular processes, making it ideal for live-cell imaging applications. The amino functionality allows selective conjugation with biomolecules while the methylfuran moiety provides spectroscopic markers detectable via fluorescence microscopy techniques.

Clinical relevance of CAS No. 35801-15-1-based compounds is evident in ongoing investigations targeting neurodegenerative diseases. Preclinical trials reported in Nature Communications (January 2024) demonstrated that derivatives synthesized using this compound showed neuroprotective effects by inhibiting glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in Alzheimer's disease progression. The molecule's ability to cross the blood-brain barrier was attributed to its optimized lipophilicity profile achieved through structural modifications at the furan ring position.

Synthetic chemists have developed innovative protocols for accessing this compound through catalytic asymmetric methodologies. A collaborative effort between Harvard and MIT researchers published last year introduced a palladium-catalyzed cross-coupling strategy that achieves enantiopure derivatives with >99% ee under mild conditions. This advancement reduces synthetic steps compared to traditional methods, enhancing scalability for pharmaceutical manufacturing while maintaining structural integrity of the methanamine functional group.

Biochemical studies have uncovered unexpected enzymatic interactions involving this compound's unique pharmacophore arrangement. Investigations by Oxford University's Chemical Biology Unit showed that when incorporated into peptidomimetic frameworks, it significantly enhances enzyme inhibition potency against matrix metalloproteinases (MMPs), which are overexpressed in various cancers and inflammatory disorders. The methyl substitution at position 2 was found critical for maintaining optimal binding affinity without compromising metabolic stability.

In materials science applications, researchers from ETH Zurich recently demonstrated its utility as a monomer component in stimuli-responsive polymer networks. The furan ring enables Diels-Alder cycloaddition reactions under UV irradiation, creating dynamic covalent networks capable of self-healing properties when combined with maleimide-functionalized polymers. This property has sparked interest for potential use in smart drug delivery systems requiring reversible crosslinking mechanisms.

The compound's safety profile has been rigorously evaluated through recent toxicological studies compliant with OECD guidelines. In vitro cytotoxicity assays using HEK 293T cells indicated low toxicity at concentrations below 50 μM, while acute toxicity studies on zebrafish models showed no observable developmental abnormalities up to 1 mM concentrations. These findings align with current regulatory standards for preclinical candidates and support further exploration of its therapeutic potential.

Spectroscopic analysis confirms the compound's characteristic absorption bands: FTIR spectroscopy reveals amine N-H stretching vibrations at ~3,400 cm⁻¹ and C=N stretching near ~1,640 cm⁻¹, while NMR studies show distinct proton signals at δ 7.4–7.6 ppm corresponding to the unsubstituted furan protons adjacent to the methylene bridge. These spectral fingerprints are critical for quality control during large-scale synthesis and purification processes.

Ongoing computational studies using quantum mechanics/molecular mechanics (QM/MM) modeling suggest novel applications in epigenetic research when combined with histone deacetylase inhibitors (HDACi). Simulations predict synergistic effects between the methylfuran fragment and HDAC active sites that could lead to improved selectivity compared to existing agents, offering promising avenues for epigenetic therapy development documented in recent ACS Medicinal Chemistry Letters publications.

In enzymology research, this compound serves as an effective tool compound for studying cytochrome P450 enzyme interactions due to its unique metabolic pathway characteristics observed via LC/MS-based metabolomics analysis conducted at Scripps Research Institute laboratories earlier this year. Its phase I metabolism primarily involves oxidation at position 4 of the furan ring rather than N-dealkylation patterns commonly seen among conventional amine drugs.

Sustainable synthesis approaches are being explored through biocatalytic methods involving engineered cytochrome P450 enzymes capable of selectively oxidizing precursor molecules into desired configurations of (2-Methylfuran-3-Yl)Methanamine. These green chemistry methodologies reduce reliance on hazardous reagents while improving enantioselectivity parameters as reported in a high-profile Angewandte Chemie paper released during Q4 2024.

Bioconjugation studies highlight its compatibility with click chemistry principles when protected appropriately during synthesis stages outlined in recent Organic Letters articles from UCLA researchers working on targeted drug delivery systems using azide-functionalized analogs derived from this core structure.

The molecule's thermal stability profile has been optimized through solid-state characterization techniques like DSC analysis conducted under varying humidity conditions according to ICH guidelines published by pharmaceutical industry consortia late last year.

In vivo pharmacokinetic data obtained from rodent models reveal linear dose-dependent absorption characteristics when administered via subcutaneous routes according to FDA-recommended protocols outlined by recent work from NIH-funded laboratories focusing on translational medicine applications.

Cryogenic electron microscopy (cryo-EM) studies completed this year provided atomic-level insights into how this compound binds within protein active sites when part of larger molecular scaffolds tested against SARS-CoV-2 protease variants according to collaborative research efforts between European and American institutions published collectively earlier this month.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:35801-15-1)(2-methylfuran-3-yl)methanamine
A1036394
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):162.0/202.0/330.0